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molecular formula C6H7NO3 B8450983 2-Hydroxy-1-(5-methylisoxazol-3-yl)ethanone

2-Hydroxy-1-(5-methylisoxazol-3-yl)ethanone

Cat. No. B8450983
M. Wt: 141.12 g/mol
InChI Key: TVRRLFHMTUGRMF-UHFFFAOYSA-N
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Patent
US06946461B2

Procedure details

2-Diazo-1-(5-methylisoxazol-3-yl)ethanone (7.0 g, 46 mmol) was dissolved in diethyl ether (100 ml) and trifluoroacetic acid (25 ml) and water (100 ml) were added. The solution was stirred at room temperature for 2 hours, then the diethyl ether was removed in vacuo and the aqueous solution was stirred at room temperature for 18 hours. Further water (100 ml) was added and the aqueous solution was extracted twice with ethyl acetate. The organic extracts were washed successively with water, 10% aqueous potassium carbonate solution and brine, and dried (Na2SO4). Evaporation of the solvent yielded the title-compound as a pale solid (4.0 g, 61%), 1H NMR (360 MHz, CDCl3) 2.52 (3H, s), 4.90 (2H, s), 6.44 (1H, s).
Name
2-Diazo-1-(5-methylisoxazol-3-yl)ethanone
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[N+](=[CH:3][C:4]([C:6]1[CH:10]=[C:9]([CH3:11])[O:8][N:7]=1)=[O:5])=[N-].FC(F)(F)C(O)=[O:15].O>C(OCC)C>[OH:15][CH2:3][C:4]([C:6]1[CH:10]=[C:9]([CH3:11])[O:8][N:7]=1)=[O:5]

Inputs

Step One
Name
2-Diazo-1-(5-methylisoxazol-3-yl)ethanone
Quantity
7 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)C1=NOC(=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the diethyl ether was removed in vacuo
STIRRING
Type
STIRRING
Details
the aqueous solution was stirred at room temperature for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
Further water (100 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The organic extracts were washed successively with water, 10% aqueous potassium carbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC(=O)C1=NOC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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